Phenyl-D5-acetylene
Overview
Description
Phenyl-D5-acetylene, also known as ethynylbenzene-D5, is an isotopically labeled compound where five hydrogen atoms in the phenyl ring are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and tracing.
Mechanism of Action
Target of Action
Phenyl-D5-acetylene is a useful research chemical . .
Mode of Action
This compound is a prototypical terminal acetylene, undergoing many reactions expected of that functional group . It has been found to undergo reactions with phenyl radicals . The reaction dynamics were found to be indirect and initiated by an addition of the phenyl/D5-phenyl radical with its radical center . This process involved an entrance barrier and led to a long-lived, bound doublet radical intermediate .
Biochemical Pathways
Phenolic compounds, which this compound is a type of, are known to be involved in various biochemical pathways .
Result of Action
This compound has been found to undergo reactions with phenyl radicals, leading to the formation of complex structures . It has also been suggested as a component in the creation of molecular switches .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can undergo reactions under certain conditions, such as in the presence of base and copper (II) salts . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl-D5-acetylene can be synthesized through several methods. One common laboratory method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in liquid ammonia . Another method includes the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide . Additionally, the Sonogashira coupling reaction of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride, is also a viable synthetic route .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Phenyl-D5-acetylene undergoes various chemical reactions typical of terminal alkynes. These include:
Hydrogenation: Semi-hydrogenation over Lindlar catalyst to produce styrene.
Oxidative Coupling: In the presence of base and copper (II) salts, it undergoes oxidative coupling to form diphenylbutadiyne.
Hydration: In the presence of gold or mercury reagents, this compound hydrates to give acetophenone.
Common Reagents and Conditions
Hydrogenation: Lindlar catalyst, hydrogen gas.
Oxidative Coupling: Copper (II) salts, base.
Hydration: Gold or mercury reagents, water.
Major Products
Hydrogenation: Styrene.
Oxidative Coupling: Diphenylbutadiyne.
Hydration: Acetophenone.
Scientific Research Applications
Phenyl-D5-acetylene is widely used in scientific research due to its isotopic labeling properties. It is particularly useful in:
Analytical Method Development: Used in the development and validation of analytical methods for detecting and quantifying compounds in complex mixtures.
Pharmaceutical Research: Employed in the synthesis of isotopically labeled drugs for pharmacokinetic and metabolic studies.
Material Science: Utilized in the study of polymerization processes and the development of new materials.
Comparison with Similar Compounds
Phenyl-D5-acetylene is similar to other terminal alkynes such as phenylacetylene and trimethylsilylacetylene. its isotopic labeling with deuterium makes it unique for specific research applications.
Similar Compounds
Phenylacetylene: A non-labeled version of this compound, commonly used in organic synthesis.
Trimethylsilylacetylene: Another terminal alkyne used in similar synthetic applications but with a trimethylsilyl protecting group.
This compound’s uniqueness lies in its isotopic labeling, which allows for detailed mechanistic studies and tracing in complex chemical and biological systems.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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